Metabolic Stability Advantage of the 1,1-Difluoroethyl Group in Microsomal Assays
The 1,1-difluoroethyl group in this compound is a key structural feature that confers a significant advantage in metabolic stability. This is demonstrated by direct comparative data from a study on triazolothienopyrimidine inhibitors, where the 1,1-difluoroethyl-substituted compound (1c) showed improved microsomal stability compared to its ethyl-substituted counterpart (1a) [1]. This class-level inference supports the selection of the target compound for applications where enhanced metabolic stability is a critical parameter.
| Evidence Dimension | Microsomal Stability (inferred benefit from class-level data) |
|---|---|
| Target Compound Data | Contains 1,1-difluoroethyl group |
| Comparator Or Baseline | Ethyl-substituted analog (Compound 1a) |
| Quantified Difference | Qualitative improvement reported as 'improved microsomal stability' [1] |
| Conditions | Rat liver microsomes with NADPH, followed by organic extraction and LCMS analysis [1] |
Why This Matters
Improved metabolic stability is a key driver in medicinal chemistry, often correlating with longer half-life and better oral bioavailability, making this compound a preferred intermediate for drug development programs.
- [1] Anderson, M. O., et al. (2023). 1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): New analogs and binding model. eScholarship. View Source
